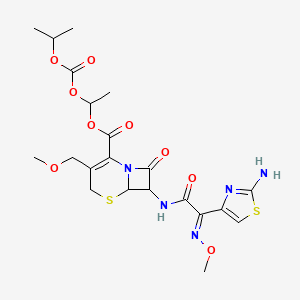

(E)-CefpodoximeProxetil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefpodoxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as bronchitis, pneumonia, gonorrhea, and infections of the skin, ear, throat, and urinary tract.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Cefpodoxime Proxetil involves several steps, starting from the core cephalosporin structure. The key steps include:

Acylation: The cephalosporin nucleus is acylated with a suitable acylating agent.

Esterification: The resulting compound undergoes esterification to form the proxetil ester.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of (E)-Cefpodoxime Proxetil typically involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Acidic and Alkaline Hydrolysis

(E)-Cefpodoxime proxetil exhibits pH-dependent stability, with degradation accelerated in acidic and alkaline environments:

-

Acidic conditions (pH 2.5–4.0): Degradation yields two primary products via hydrolysis of the ester and β-lactam groups, detected at R<sub>f</sub> values of 0.10 and 0.44 using HPTLC .

-

Alkaline conditions (pH 8.0–11.0): Hydrolysis produces three degradation products (R<sub>f</sub>: 0.03, 0.15, 0.17), attributed to cleavage of the methoxyimino side chain and β-lactam ring .

Table 1: Degradation Kinetics in Buffer vs. Intestinal Juice

Enzymatic Hydrolysis

Luminal cholinesterases in the duodenum catalyze prodrug activation:

-

Hydrolysis by acetylcholinesterase releases active cefpodoxime.

-

Inhibitors like eserine and PMSF reduce degradation rates by 60–80%, confirming enzymatic involvement .

Photolytic Degradation

Under UV irradiation (254 nm), anaerobic conditions promote cleavage of the β-lactam ring and oxidation of the thioether group:

-

Primary pathway: Formation of anti-cefpodoxime proxetil (R<sub>f</sub>: 0.75) via isomerization .

-

Secondary pathway: Degradation of the methoxyimino group generates sulfonic acid derivatives .

Table 2: Photodegradation Products

| UV Exposure Time (h) | Degradation Products Identified |

|---|---|

| 2 | Anti-cefpodoxime, sulfonic acid |

| 6 | Desmethoxycefpodoxime |

| Voltammetric analysis in Britton-Robinson buffer . |

Interactions with Gastric Agents

Coadministration with antacids or H<sub>2</sub> antagonists reduces bioavailability:

-

Aluminum magnesium hydroxide (Maalox 70): Decreases AUC by 40% (14.0 → 8.44 mg·h/L) via adsorption and pH elevation .

-

Famotidine: Reduces AUC by 42% (14.0 → 8.36 mg·h/L) due to increased gastric pH and delayed dissolution .

Oxidative and Thermal Stability

(E)-Cefpodoxime proxetil shows resistance to oxidative and dry heat conditions:

-

Hydrogen peroxide (3%): No degradation products detected after 24 h .

-

Dry heat (60°C): Minimal degradation (<5% over 2 h), confirming thermal stability in solid state .

Analytical Methods for Reaction Monitoring

-

HPLC-DAD: Resolves 15 impurities using formic acid-methanol gradients .

-

HPTLC: Quantifies degradation products with mobile phase ethyl acetate:methanol:ammonia (7:2:1) .

-

LC-HRMS: Confirms structures via fragmentation pathways (e.g., m/z 628 → 428 [M+H]<sup>+</sup>) .

This synthesis highlights the compound’s susceptibility to hydrolysis and photolysis, necessitating pH-controlled formulations. Enzymatic activation in the intestine and interactions with gastric agents further inform clinical dosing protocols.

Scientific Research Applications

Clinical Applications

1. Treatment of Respiratory Tract Infections in Children

A retrospective analysis involving 118 children with upper respiratory tract infections demonstrated the efficacy of cefpodoxime proxetil dispersible tablets compared to cefradine. The study reported a bacterial strain clearance rate of 96.2% for the cefpodoxime group versus 88.9% for the control group, with a total infection control rate of 94.92% .

2. Urinary Tract Infections

In a multicenter randomized study comparing cefpodoxime proxetil to trimethoprim-sulfamethoxazole for treating uncomplicated acute lower urinary tract infections in women, cefpodoxime showed comparable efficacy with a clinical cure rate of 98.4% . This highlights its utility as an alternative treatment option.

3. Efficacy Against Specific Pathogens

Cefpodoxime proxetil has been shown to be effective against various pathogens responsible for community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. The drug is particularly noted for its effectiveness against strains of Haemophilus influenzae and Streptococcus pneumoniae, including those producing beta-lactamase .

Case Studies

Case Study 1: Oral Ulcer Induction

A case series documented two instances where patients developed oral ulcers after administering cefpodoxime proxetil for viral fever. The adverse effects subsided upon discontinuation of the drug, indicating that while cefpodoxime is generally well-tolerated, it can cause rare side effects .

Case Study 2: Comparative Efficacy Analysis

A comparative study assessed the antibacterial effect of cefpodoxime proxetil nanoemulsion against standard formulations. The nanoemulsion exhibited a lower minimum inhibitory concentration (MIC) than conventional formulations, suggesting enhanced antibacterial properties and potential for improved therapeutic outcomes .

Data Summary Table

Mechanism of Action

(E)-Cefpodoxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and eventually causes bacterial cell lysis and death.

Comparison with Similar Compounds

- Cefixime

- Cefdinir

- Cefditoren Pivoxil

Comparison: (E)-Cefpodoxime Proxetil is unique due to its high oral bioavailability and broad-spectrum activity. Compared to cefixime and cefdinir, it has a more favorable pharmacokinetic profile, allowing for less frequent dosing. Cefditoren Pivoxil, like (E)-Cefpodoxime Proxetil, is also a prodrug, but (E)-Cefpodoxime Proxetil is often preferred due to its better tolerance and fewer side effects.

Properties

Molecular Formula |

C21H27N5O9S2 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+ |

InChI Key |

LTINZAODLRIQIX-DHRITJCHSA-N |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.